4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (C₂₈H₂₄O₄, molecular weight: 424.496 g/mol) is a coumarin derivative featuring a partially saturated benzo[c]chromen-6-one core modified with a 4-methyl group and a 2-oxo-2-phenylethoxy substituent at the 3-position . This compound belongs to a class of molecules studied for their structural diversity and functional versatility, particularly in fluorescence-based metal sensing and enzyme inhibition. Its synthesis involves etherification reactions between brominated 2-oxo-2-phenylethyl precursors and the hydroxylated benzo[c]chromen-6-one scaffold, analogous to methods used for related derivatives .
Properties
IUPAC Name |
4-methyl-3-phenacyloxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-14-20(25-13-19(23)15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-18(16)22(24)26-21(14)17/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRGJXCHMGGFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the esterification of a benzo[c]chromen derivative with a phenylethoxy group. The reaction conditions often include the use of catalysts such as N,N’-carbonyldiimidazole to activate the carboxylic acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring purity and yield optimization .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-oxo-2-phenylethoxy group undergoes nucleophilic displacement under acidic or catalytic conditions:
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Thiol-mediated substitution : Reacts with aromatic thiols (e.g., 4-chlorothiophenol) in acetonitrile at room temperature using 10 mol% p-TsOH, yielding tetrahydrocarbazolone derivatives in >90% yield .
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Competitive pathways : Excess thiol or elevated temperatures promote dithioacetal formation as a side product .
| Reaction Component | Conditions/Parameters | Outcome |
|---|---|---|
| 4-ClC₆H₄SH (1.0 equiv) | 10 mol% p-TsOH, MeCN, rt, 2h | Tetrahydrocarbazolone (90%) |
| Thiol (1.5 equiv) | 10 mol% p-TsOH, HFIP, 60°C | Dithioacetal byproduct |
Oxidation and Reduction
The chromenone backbone and ketone groups participate in redox reactions:
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Core oxidation : Chromenone’s conjugated system reacts with KMnO₄ in acidic media, forming hydroxylated derivatives.
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Ketone reduction : The 2-oxopropoxy group is selectively reduced by NaBH₄ in ethanol to produce secondary alcohol derivatives.
Acid-Catalyzed Cyclization
Under Brønsted acid catalysis (e.g., p-TsOH), the compound forms fused polycyclic structures:
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Intramolecular cyclization : Generates tetrahydrocarbazolones via a cascade mechanism involving hemiketal intermediates .
Mechanistic Steps :
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Protonation of the ketone oxygen
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Nucleophilic attack by the indole nitrogen
Esterification
The ethoxy side chain reacts with acyl chlorides (e.g., acetyl chloride) in DCM, producing ester derivatives with 75–85% yields.
Alkylation
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O-Alkylation : Reacts with alkyl halides (e.g., isopropyl bromide) in DMF/K₂CO₃ to form ether derivatives .
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N-Alkylation : Limited reactivity due to steric hindrance from the chromenone core .
Photochemical Reactions
The compound displays light-sensitive behavior:
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UV-induced dimerization : Forms [2+2] cycloadducts under UV light (λ = 254 nm) in DMSO.
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Degradation pathways : Prolonged exposure leads to cleavage of the ethoxy side chain.
Reaction Stability Data
Critical stability parameters under standard conditions:
| Parameter | Value | Source |
|---|---|---|
| Thermal decomposition | >250°C (DSC analysis) | |
| Hydrolytic stability | Stable at pH 4–9 (24h, 25°C) | |
| Photostability (UV-Vis) | t₁/₂ = 48h (λ >300 nm) |
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity
- Anti-inflammatory Effects
- Anticancer Properties
Synthetic Methodologies
The synthesis of 4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through various organic reactions:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving substituted phenols and appropriate aldehydes or ketones .
- Cyclization Techniques : Employing cyclization methods can lead to the formation of the benzochromene core structure. This is crucial for achieving the desired pharmacological properties .
Case Studies
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Study on Antioxidant Activity
- A recent study evaluated the antioxidant capacity of benzochromene derivatives using DPPH and ABTS assays. The results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential applications in dietary supplements or pharmaceuticals aimed at oxidative damage .
- Anti-inflammatory Research
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Cancer Research
- A study focused on the cytotoxic effects of a structurally similar compound on various cancer cell lines showed promising results in inducing apoptosis and inhibiting cell proliferation. This opens avenues for further exploration into the therapeutic potential of this compound against specific cancer types .
Mechanism of Action
The mechanism of action of 4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Benzo[c]chromen-6-one Derivatives
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 4-methyl, 3-(2-oxo-2-phenylethoxy) | 424.496 | Electron-withdrawing ketone, phenyl |
| THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) | 3-hydroxy | 230.266 | Hydroxyl (electron-donating) |
| THU-4-Ac (4-acetyl derivative) | 4-acetyl, 3-hydroxy | 272.298 | Acetyl (electron-withdrawing) |
| THU-4-ALC (4-(1-hydroxyethyl) derivative) | 4-(1-hydroxyethyl), 3-hydroxy | 258.314 | Hydroxyethyl (moderate polarity) |
| PDE2 Inhibitor 4c (3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one derivative) | Alkoxy chains (e.g., pentyl) | Variable (~330–400) | Alkane substituents (hydrophobic) |
Key Observations :
- The target compound’s 2-oxo-2-phenylethoxy group introduces steric bulk and electron-withdrawing effects, contrasting with smaller substituents like hydroxyl (THU-OH) or acetyl (THU-4-Ac) .
- Compared to PDE2 inhibitors (e.g., compound 4c), the target’s phenyl ketone substituent deviates from the alkane chains (e.g., pentyl) that optimize enzyme binding .
Fluorescent and Metal-Sensing Properties
Table 2: Metal Interaction and Fluorescence Responses
| Compound Name | Fluorescence Response to Fe³⁺ | Selectivity Over Other Metals | Cellular Penetration Efficiency |
|---|---|---|---|
| Target Compound | Not reported | Unknown | Likely moderate (lipophilic) |
| THU-OH | "Turn-off" sensor | Selective for Fe³⁺ | High (lipophilic nature) |
| Urolithin B (URO-B) | "Turn-off" sensor | Selective for Fe³⁺ | Moderate |
| THU-4-Ac | Fluorescence enhancement | Broad metal interaction | Low (polar acetyl group) |
Key Findings :
- THU-OH and URO-B exhibit selective "turn-off" fluorescence in the presence of Fe³⁺ due to hydroxyl groups enabling metal coordination .
- The target compound’s keto-phenyl group may hinder Fe³⁺ binding compared to hydroxylated analogues, as electron-withdrawing substituents reduce electron density at the binding site .
- THU-4-Ac shows fluorescence enhancement with metals, highlighting substituent-dependent behavior .
Table 3: PDE2 Inhibitory Activity of Selected Derivatives
| Compound Name | IC₅₀ (μM) | Substituent Type | Reference |
|---|---|---|---|
| Target Compound | Not tested | 2-oxo-2-phenylethoxy | N/A |
| PDE2 Inhibitor 4c | 34.35 | Pentyl alkoxy | |
| Lead Compound (THU-OH) | 93.24 | Hydroxyl |
Key Insights :
Biological Activity
The compound 4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a derivative of the benzo[c]chromen family, which has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the alkylation of 6H-benzo[c]chromen-6-one derivatives. For instance, it can be synthesized from ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate through a base-catalyzed cyclization process. The purity and yield of the final product are usually confirmed by techniques such as NMR spectroscopy and thin-layer chromatography (TLC) .
Anticancer Properties
Research has indicated that compounds within the benzo[c]chromen class exhibit significant anticancer activity. In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. Notably, these compounds have demonstrated cytotoxic effects against solid tumor cells by inducing apoptosis and modulating inflammatory cytokines such as IL-6 and TNF-α .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In certain studies, it was found to modulate the release of pro-inflammatory cytokines and exhibit protective effects in models of neuroinflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Phosphodiesterase Inhibition : Similar derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways. For example, one derivative demonstrated an IC50 value of 3.67 μM against PDE2, indicating strong inhibitory potential .
- Cell Viability Modulation : Studies involving neuroblastoma cell lines revealed that certain concentrations of related compounds significantly improved cell viability under stress conditions induced by corticosterone .
Case Studies
| Study | Findings | |
|---|---|---|
| Khadra et al. (2024) | Investigated benzoxazepine derivatives with anticancer properties | Significant cytotoxicity against solid tumor cell lines; modulation of IL-6 and TNF-α levels |
| PMC8199001 (2021) | Evaluated alkoxylated benzo[c]chromen derivatives for PDE inhibition | Compound 1f showed optimal PDE2 inhibition; potential neuroprotective effects |
| SciELO Research (2024) | Assessed anti-inflammatory activities of synthesized derivatives | Limited antimicrobial activity but notable anti-inflammatory effects observed |
Q & A
Basic: What are the established synthetic routes for benzo[c]chromen-6-one derivatives, and how can they be adapted for this compound?
The synthesis of benzo[c]chromen-6-one derivatives typically involves cyclocondensation reactions. For example, cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes has been used to generate the core structure . Adapting this method for 4-methyl-3-(2-oxo-2-phenylethoxy)-substituted derivatives would require introducing the phenylethoxy group via nucleophilic substitution or coupling reactions. A literature example demonstrates the use of bromoalkoxy intermediates to functionalize the chromenone scaffold, which could be applied here using 2-oxo-2-phenylethyl bromide as a starting reagent .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : To verify substituent positions and stereochemistry. For example, aromatic protons in the chromenone ring typically appear as singlets or doublets in the δ 6.8–8.0 ppm range, while methyl groups resonate near δ 2.3–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula accuracy (expected [M+H]+ for C21H18O5: 374.1154).
- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and ether (C-O-C) bands (~1200 cm⁻¹) .
Advanced: How can researchers optimize reaction conditions to improve yields when synthesizing novel intermediates?
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for coupling reactions) may enhance phenylethoxy group attachment .
- Temperature Control : Lower temperatures (0–25°C) during nucleophilic substitutions reduce side reactions.
- Purification Methods : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates. For polar byproducts, reversed-phase HPLC may be necessary .
Advanced: What methodologies resolve discrepancies between experimental spectroscopic data and computational predictions?
- X-ray Crystallography : Definitive structural confirmation, especially for stereochemical ambiguities .
- Density Functional Theory (DFT) Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA software) with experimental data to identify misassignments .
- Heteronuclear Correlation Spectroscopy (HMBC/HSQC) : Clarifies through-bond couplings for challenging proton environments .
Basic: What are key safety considerations for handling this compound in laboratory settings?
- Toxicity Screening : Structural analogs like 3,4,6a,10-tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one exhibit moderate acute toxicity (LD50 > 2000 mg/kg in rodents), suggesting the need for PPE (gloves, goggles) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF, THF) .
Advanced: How should in vitro assays be designed to evaluate bioactivity against specific targets?
- Target Selection : Prioritize kinases or GPCRs based on structural similarity to known chromenone-based inhibitors .
- Assay Conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. For enzymatic assays, optimize pH (7.4) and temperature (37°C) to mimic physiological conditions .
- Data Validation : Include positive controls (e.g., quercetin for antioxidant assays) and triplicate measurements to ensure reproducibility .
Advanced: How can researchers address low solubility of this compound in pharmacological studies?
- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 7,8,9,10-tetrahydro positions to improve bioavailability .
Basic: What computational tools are recommended for predicting physicochemical properties?
- SwissADME : Estimates logP (lipophilicity), topological polar surface area (TPSA), and drug-likeness .
- MOLGEN-QSPR : Predicts solubility and melting points based on molecular descriptors .
Advanced: How can metabolic stability be assessed during preclinical development?
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t1/2) and identify major metabolites via LC-MS/MS .
- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
Advanced: What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
